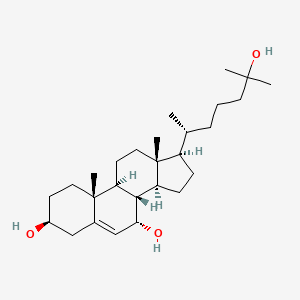

7alpha,25-Dihydroxycholesterol

Vue d'ensemble

Description

7alpha,25-Dihydroxycholesterol (7α,25-OHC) is a highly potent and specific oxysterol EBI2 (GPR183) agonist . It is an endogenous ligand for the orphan GPCR receptor EBI2 (GPR183) with an EC50 value in the picomolar range . It regulates migration of B and T cells expressing GPR183 in vivo .

Synthesis Analysis

7α,25-Dihydroxycholesterol (7α,25-DHC) is an oxysterol synthesized from 25-hydroxycholesterol by cytochrome P450 family 7 subfamily B member 1 (CYP7B1), a monooxygenase (oxysterol-7α-hydroxylase) expressed under inflammatory conditions in various cell types .

Molecular Structure Analysis

The empirical formula of 7alpha,25-Dihydroxycholesterol is C₂₇H₄₆O₃ .

Chemical Reactions Analysis

7α,25-Dihydroxycholesterol (7α,25-OHC) is synthesized by the hydroxylation of cholesterol by the action of enzyme cholesterol 25-hydroxylase (CH25H) and cytochrome P450, family 7, subfamily b, polypeptide 1 (CYP7B1) .

Physical And Chemical Properties Analysis

7alpha,25-Dihydroxycholesterol is a white powder with an empirical formula of C₂₇H₄₆O₃ .

Applications De Recherche Scientifique

Suppression of Hepatocellular Steatosis

7α,25-Dihydroxycholesterol has been found to suppress hepatocellular steatosis, a form of nonalcoholic fatty liver disease, through the G protein–coupled receptor 183 (GPR183)/Epstein-Barr virus-induced gene 2 . This was observed in both mouse and human hepatocytes .

In a study, it was found that lipid accumulation induced by liver X receptor (LXR) activation in Hep3B human hepatoma cells was inhibited by 7α,25-Dihydroxycholesterol . The protective effects of 7α,25-Dihydroxycholesterol were suppressed by a specific GPR183 antagonist, NIBR189 .

The study suggests that 7α,25-Dihydroxycholesterol–GPR183 signaling may suppress hepatocellular steatosis in the liver .

Induction of Oxiapoptophagy in L929 Mouse Fibroblast Cells

7α,25-Dihydroxycholesterol has been shown to induce oxiapoptophagy, a process involving apoptosis, oxidative stress, and autophagy, in L929 mouse fibroblast cells .

In a study, it was found that cytotoxicity was increased by 7α,25-Dihydroxycholesterol in L929 cells . The apoptotic population was increased by 7α,25-Dihydroxycholesterol exposure through the cascade activation of caspase-9, caspase-3, and poly (ADP-ribose) polymerase in the intrinsic pathway of apoptosis in these cells .

7α,25-Dihydroxycholesterol upregulated reactive oxygen species (ROS) and expression of autophagy biomarkers, including beclin-1 and LC3, in L929 cells . Inhibition of G-protein-coupled receptor 183 (GPR183), a receptor of 7α,25-Dihydroxycholesterol, using GPR183 specific antagonist NIBR189 suppressed 7α,25-Dihydroxycholesterol-induced apoptosis, ROS production, and autophagy in L929 cells .

Mécanisme D'action

Target of Action

7alpha,25-Dihydroxycholesterol (7α,25-OHC) is a potent and selective agonist and endogenous ligand of the orphan G protein-coupled receptor EBI2 (GPR183) . This receptor plays a crucial role in the immune system, particularly in the migration of B cells, T cells, and dendritic cells .

Mode of Action

7α,25-OHC interacts with its target, EBI2, with high potency (EC50 =140 pM; Kd =450 pM) . This interaction activates EBI2, which in turn serves as a chemokine directing the migration of B cells, T cells, and dendritic cells .

Biochemical Pathways

7α,25-OHC is synthesized from 25-hydroxycholesterol by cytochrome P450 family 7 subfamily B member 1 (CYP7B1), a monooxygenase expressed under inflammatory conditions in various cell types . The EBI2-oxysterol signaling pathway, which includes 7α,25-OHC, plays a significant role in adaptive immune responses .

Result of Action

The activation of EBI2 by 7α,25-OHC results in the migration of B cells, T cells, and dendritic cells . This can influence the immune response, particularly in the context of inflammation .

Action Environment

The action of 7α,25-OHC is influenced by the inflammatory environment in which it is produced . The expression of CYP7B1, the enzyme that synthesizes 7α,25-OHC, is upregulated under inflammatory conditions . Therefore, the action, efficacy, and stability of 7α,25-OHC may be influenced by factors such as the presence of inflammation and the expression levels of CYP7B1 and EBI2 .

Orientations Futures

The identification of 7α,25-OHC as a G protein-coupled receptor ligand revealed a previously unknown signaling system of oxysterols, a class of molecules which exert profound biological functions. Dysregulation of the synthesis or functions of these molecules is believed to contribute to inflammation and autoimmune diseases, cardiovascular diseases, neurodegenerative diseases, cancer as well as metabolic diseases such as diabetes, obesity, and dyslipidemia. Therefore, EBI2 may represent a promising target for therapeutic interventions for human diseases .

Propriétés

IUPAC Name |

(3S,7S,8S,9S,10R,13R,14S,17R)-17-[(2R)-6-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O3/c1-17(7-6-12-25(2,3)30)20-8-9-21-24-22(11-14-27(20,21)5)26(4)13-10-19(28)15-18(26)16-23(24)29/h16-17,19-24,28-30H,6-15H2,1-5H3/t17-,19+,20-,21+,22+,23-,24+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQMSKLCEWBSPPY-IKVTXIKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001311434 | |

| Record name | 7α,25-Dihydroxycholesterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001311434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 7-a,25-Dihydroxycholesterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006280 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

7alpha,25-Dihydroxycholesterol | |

CAS RN |

64907-22-8 | |

| Record name | 7α,25-Dihydroxycholesterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64907-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7α,25-Dihydroxycholesterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001311434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-a,25-Dihydroxycholesterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006280 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-[(4-Methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]-1,3-dioxoisoindole-5-carboxylic acid](/img/structure/B1664629.png)